molecular formula C10H12N4 B1427599 2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline CAS No. 1250032-29-1

2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline

Cat. No. B1427599
CAS RN: 1250032-29-1
M. Wt: 188.23 g/mol
InChI Key: SWCMPQVMSNJSOE-UHFFFAOYSA-N
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Description

2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline, also known as MTA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MTA is a derivative of aniline and is structurally similar to other compounds like metformin, which is commonly used in the treatment of type 2 diabetes. In

Scientific Research Applications

Drug Discovery

1,2,4-Triazole derivatives, including 2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline , have been extensively used in drug discovery due to their pharmacological properties. They are known to exhibit a variety of biological activities, such as anticonvulsant, antibacterial, and anticancer effects . The triazole ring mimics the peptide bond, which can enhance the drug’s ability to bind to biological targets, improving its efficacy.

Organic Synthesis

In organic chemistry, triazole derivatives serve as versatile intermediates for the synthesis of more complex molecules. They can act as ligands in coordination chemistry or as building blocks in the construction of larger, more complex structures .

Polymer Chemistry

The triazole moiety can be incorporated into polymers to improve their stability and functional properties. These polymers can be used in a variety of applications, including as materials for medical devices, coatings, and as components in electronic devices .

Supramolecular Chemistry

Triazole derivatives can form hydrogen bonds, which makes them suitable for use in supramolecular assemblies. These assemblies have potential applications in the development of new materials with unique mechanical, optical, or electronic properties .

Bioconjugation

The triazole ring can be used in bioconjugation strategies to attach various functional groups to biomolecules. This is particularly useful in the field of chemical biology for the development of targeted drug delivery systems and diagnostic tools .

Fluorescent Imaging

Due to their electronic properties, certain triazole derivatives can act as fluorescent probes. This application is valuable in biological research for imaging and studying biological processes at the molecular level .

Materials Science

Triazole derivatives contribute to the field of materials science by providing compounds that can be used to create new materials with desirable thermal and mechanical properties. They can be used in the design of lightweight, high-strength materials for aerospace and automotive applications .

Anticancer Agents

Recent studies have shown that triazole derivatives, including 2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline , possess promising anticancer activities. They have been evaluated against various cancer cell lines, showing potential as therapeutic agents .

properties

IUPAC Name

2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-6-3-4-8(5-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCMPQVMSNJSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline

CAS RN

1250032-29-1
Record name 2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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